(Z)-4-(2-oxo-2H-chromen-3-yl)-N'-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a chromenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenyl Intermediate: Starting from a suitable precursor, the chromenyl group is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving appropriate thioamide and α-haloketone intermediates.
Carbohydrazonoyl Cyanide Introduction:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the chromenyl or thiazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the carbohydrazonoyl cyanide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenyl oxides, while substitution reactions may introduce new functional groups into the thiazole ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is studied for its potential therapeutic applications.
Medicine
Drug Development: The compound is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl and thiazole rings may facilitate binding to active sites, while the carbohydrazonoyl cyanide group can participate in covalent interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(phenyl)thiazole-2-carbohydrazonoyl cyanide
- (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(m-tolyl)thiazole-2-carbohydrazonoyl cyanide
Uniqueness
The presence of the o-tolyl group in (Z)-4-(2-oxo-2H-chromen-3-yl)-N’-(o-tolyl)thiazole-2-carbohydrazonoyl cyanide distinguishes it from other similar compounds
Properties
IUPAC Name |
(2Z)-N-(2-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c1-13-6-2-4-8-16(13)24-25-17(11-22)20-23-18(12-28-20)15-10-14-7-3-5-9-19(14)27-21(15)26/h2-10,12,24H,1H3/b25-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEOCQZKZHKCKL-UQQQWYQISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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